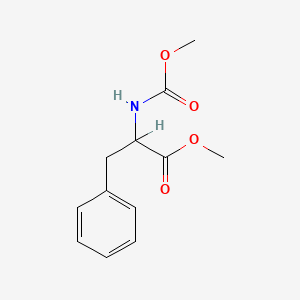

Phenylalanine-N-carboxylic acid dimethyl ester

Description

Phenylalanine-N-carboxylic acid dimethyl ester (CAS: 70288-75-4) is a chemically modified derivative of phenylalanine, featuring a dimethyl ester group attached to the N-carboxylic acid moiety. This compound has a molecular weight of 181.04 g/mol and a calculated logP value of 1.331, indicating moderate lipophilicity .

Properties

IUPAC Name |

methyl 2-(methoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11(14)10(13-12(15)17-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHFRPSFLTXYEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70288-75-4 | |

| Record name | Phenylalanine-N-carboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070288754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylalanine-N-carboxylic acid dimethyl ester can be synthesized through the esterification of phenylalanine with methanol in the presence of an acid catalyst. The reaction typically involves the activation of the carboxylic acid group of phenylalanine, followed by its reaction with methanol to form the dimethyl ester . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ester groups or aromatic ring. Common reagents include:

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, yielding carboxylic acids or oxidized derivatives.

-

Oxidation of ester groups can lead to cleavage or functional group transformation, depending on reaction severity.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heat | Carboxylic acid derivatives |

| CrO₃ | Acidic, controlled temp | Oxidized ester derivatives |

Reduction Reactions

Reduction targets the ester groups or adjacent carbonyl functionalities:

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduce esters to alcohols or amines.

-

Selective reduction may preserve amino groups while modifying ester functionalities.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Alcohols from ester groups |

| NaBH₄ | Protic solvent | Reduced ester derivatives |

Substitution Reactions

The ester groups are susceptible to nucleophilic substitution:

-

Amines or alcohols act as nucleophiles under basic or acidic conditions, replacing ester moieties with new functional groups.

-

Substitution reactions are critical for synthesizing bioactive derivatives .

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | Basic, heat | Amides |

| R-O⁻ | Acidic, room temp | Alkylated esters |

Hydrolysis

Hydrolysis cleaves ester bonds to regenerate phenylalanine derivatives:

-

Acidic/basic hydrolysis converts dimethyl esters to carboxylic acids, with pH-dependent kinetics.

-

Enzymatic hydrolysis (e.g., using carboxylesterases) may offer selectivity.

| Method | Conditions | Product |

|---|---|---|

| HCl/H₂O | Reflux, acidic | Phenylalanine derivatives |

| NaOH/H₂O | Aqueous, basic | Sodium salts of acids |

Amidation

Amidation involves coupling with amines or amides:

-

T3P (propanephosphonic acid anhydride) enables efficient amide bond formation under mild conditions, minimizing racemization risks .

-

Activation of carboxylic acids (e.g., via ester intermediates) is critical for coupling .

| Reagent | Conditions | Product |

|---|---|---|

| T3P + amine | DMF, RT | Amides |

| EDC/HOBt | DCM, RT | Amides (with activation) |

Enzyme-Catalyzed Methylation

Biocatalytic methylation using enzymes like FtpM (a carboxyl methyltransferase):

-

FtpM catalyzes iterative methylation of carboxylic acids to form dimethyl esters, with pH-dependent activity (optimal at pH 6) .

-

Kinetics show faster monomethylation but slower dimethylation due to substrate preference .

| Enzyme | Substrate | Product |

|---|---|---|

| FtpM | Carboxylic acids | Dimethyl esters |

| Monoesters | Dimethyl esters |

Esterification Methods

Esterification can be achieved via:

-

Mukaiyama’s reagent : Facilitates ester bond formation through pyridinium salt intermediates, with 1-methylimidazole as a base .

-

Microwave-assisted synthesis : Enhances reaction rates and efficiency compared to conventional methods .

-

Sulfuric acid catalysis : Enables esterification in thin films, observed via mass spectrometry .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- Phenylalanine-N-carboxylic acid dimethyl ester serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to a variety of derivatives useful in different chemical reactions.

Reagent in Organic Reactions

- The compound is utilized as a reagent in various organic reactions, including esterification and amidation processes. Its ability to undergo hydrolysis makes it a versatile intermediate in synthetic chemistry.

Biological Research

Metabolic Pathways

- Research indicates that this compound may play a role in metabolic pathways involving amino acids. It is being studied for its interactions with enzymes and its potential effects on neurotransmitter synthesis, particularly dopamine and norepinephrine .

Therapeutic Potential

- Ongoing studies are investigating its therapeutic applications, especially as a precursor for drugs targeting neurological disorders. The dimethyl ester form may enhance bioavailability compared to its parent amino acid, making it a candidate for further pharmacological exploration .

Pharmaceutical Applications

Drug Development

- This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties may contribute to the development of drugs with improved efficacy and reduced side effects .

Analgesic Properties

- D-phenylalanine, derived from this compound, has been identified as a non-addictive analgesic that stimulates the body’s natural pain relief mechanisms. It inhibits enzymes that degrade enkephalins, thereby prolonging their analgesic effects .

Industrial Applications

Production of Specialty Chemicals

- The compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for various applications in materials science.

Agricultural Chemistry

- Recent studies have shown that phenylalanine esters can exhibit antifungal activity against plant pathogens. For instance, certain derivatives demonstrated potent antifungal effects against Sclerotinia sclerotiorum, indicating potential applications in agricultural biochemistry .

Data Tables

Case Studies

Case Study 1: Antifungal Activity

A study investigated phenylalanine esters' antifungal properties against various pathogens. Compound F7 exhibited an EC50 value of 6.57 µg/mL against Sclerotinia sclerotiorum, outperforming traditional fungicides like Metalaxyl. This highlights its potential as a novel agricultural treatment option .

Case Study 2: Neurological Applications

Research into D-phenylalanine's analgesic properties has shown promising results in managing pain without addiction risks. Clinical trials are being conducted to further understand its efficacy and mechanisms of action in pain relief therapies .

Mechanism of Action

The mechanism of action of phenylalanine-N-carboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylalanine, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

N-Acetyl-DL-Phenylalanine Methyl Esters

- Structure: Features an acetylated amino group and a single methyl ester (C₁₂H₁₅O₃N; MW: 221.25 g/mol) .

- Key Differences :

- Solubility : Higher molecular weight and acetyl group may reduce solubility in polar solvents compared to the dimethyl ester.

- Reactivity : The acetyl group offers different protection/deprotection pathways in peptide synthesis.

- Applications : Used as chiral building blocks in pharmaceuticals .

Phenylalanine-N-Carboxylic Acid Anhydride (Phe-NCA)

4-Cyano-N-(tert-Butoxycarbonyl)-2,6-Dimethyl-L-Phenylalanine Methyl Ester

N-Carbobenzoxy (Cbz)-Protected Phenylalanine Esters

- Examples :

- Key Differences :

- Protecting Groups : Cbz offers orthogonal protection in peptide synthesis compared to dimethyl esters.

- Activation : Nitrophenyl esters act as activated intermediates for amide bond formation.

Data Table: Comparative Properties

Biological Activity

Phenylalanine-N-carboxylic acid dimethyl ester (CAS Number: 70288-75-4) is a derivative of the amino acid phenylalanine, characterized by the presence of two methyl ester groups attached to its carboxylic acid functional group. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of approximately 237.25 g/mol. This compound has garnered interest for its potential biological activities, particularly in metabolic pathways and enzyme interactions.

The biological activity of this compound primarily involves its hydrolysis to release free phenylalanine, which can participate in various biochemical processes, including protein synthesis and neurotransmitter production. The compound may also interact with specific enzymes and receptors, influencing their activity and function.

Enzymatic Interactions

Research indicates that phenylalanine derivatives can act as substrates or inhibitors for various enzymes. For instance, studies have shown that the compound can be involved in methylation reactions catalyzed by carboxyl methyltransferases (CMTs), which are crucial for the biosynthesis of certain aromatic compounds . The regioselectivity of these enzymes allows for specific modifications to be made to the phenylalanine structure, enhancing its biological utility .

Antifungal Activity

Recent studies have explored the antifungal properties of phenylalanine esters, including derivatives similar to this compound. For example, certain synthesized esters exhibited significant antifungal activity against pathogens such as Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than those of established fungicides . This suggests potential applications in agricultural biotechnology.

Transport Mechanisms

The transport of phenylalanine derivatives across cellular membranes is facilitated by specific amino acid transporters. Research has indicated that modifications to the carboxylic acid group can influence the transport efficiency and substrate specificity for systems like LAT1 (L-type amino acid transporter 1) . This is critical for understanding how this compound might be utilized in therapeutic contexts.

Study on Antifungal Properties

A study conducted on a series of phenazine-1-carboxylic acid-N-phenylalanine esters demonstrated that certain derivatives showed enhanced antifungal activity compared to traditional fungicides. The results highlighted the importance of structural modifications in improving bioactivity and phloem mobility, which is essential for systemic effectiveness in plants .

Methylation Reactions

Another research article investigated the methylation capabilities of CMTs on various aromatic acids, including those derived from phenylalanine. The findings revealed that these enzymes could effectively produce mono- and dimethyl esters under optimized conditions, showcasing the potential for biocatalytic applications in synthetic chemistry .

Biocatalytic Synthesis

A recent investigation into biocatalytic methods for synthesizing l- and d-phenylalanines emphasized the role of engineered enzymes in enhancing yield and selectivity. The study demonstrated that mutant variants of Petroselinum crispum PAL could efficiently convert substrates into valuable phenylalanine derivatives, indicating a promising avenue for producing amino acids through biotechnological means .

Table 1: Biological Activity Summary of Phenylalanine Derivatives

Table 2: Enzymatic Interactions with Phenylalanine Derivatives

Q & A

Q. What are the established methods for synthesizing phenylalanine-N-carboxylic acid dimethyl ester, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves esterification and acylation reactions. Key methods include:

- Schotten-Baumann Reaction : This two-phase reaction system (aqueous base/organic solvent) facilitates N-acylation. For example, glutamic acid dimethyl ester hydrochloride can be acylated with palmitoyl chloride in dry methanol under controlled pH and temperature (5–10°C) to achieve high yields .

- Esterification Catalysis : Acid-catalyzed esterification (e.g., using H₂SO₄ or HCl) with methanol under reflux conditions. Optimization involves monitoring reaction time (12–24 hours) and excess methanol to drive equilibrium.

- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

- GC/MS Analysis : Gas chromatography-mass spectrometry (GC/MS) identifies ester derivatives based on retention times and fragmentation patterns. For example, dimethyl esters of dicarboxylic acids (e.g., nonanedioic acid dimethyl ester) show distinct peaks in GC/MS chromatograms, with library matching (e.g., Wiley) confirming identity .

- Mass Spectrometry (EI) : Electron ionization mass spectra provide molecular ion ([M]⁺) and fragment ions. For similar esters, such as N-acetylphenylalanine methyl ester, the molecular ion at m/z 235 and fragments like [M-CH₃OH]⁺ aid structural confirmation .

- NMR : ¹H NMR resolves methyl ester protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.4 ppm for phenyl groups).

Q. What thermodynamic properties, such as heat of combustion, are reported for this compound?

Methodological Answer: Thermodynamic data for DL-phenylalanine-N-carboxylic acid dimethyl ester includes:

| Property | Value (kJ/mol) | Source |

|---|---|---|

| Heat of Combustion (ΔH°c) | 249 | Domalski 2023 |

This value informs stability under oxidative conditions and compatibility with high-temperature reactions. Researchers should validate these values using bomb calorimetry or computational methods (e.g., DFT) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying catalytic conditions?

Methodological Answer: Discrepancies in catalytic reactivity (e.g., acid vs. base conditions) can arise from steric effects of the phenyl group or solvent polarity. To address this:

- Controlled Experiments : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) under identical temperatures.

- Kinetic Studies : Use HPLC or in-situ IR to monitor intermediate formation. For example, base-catalyzed hydrolysis may proceed via a tetrahedral intermediate, while acid conditions favor carbocation pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation barriers, clarifying mechanistic contradictions .

Q. How does the stereochemistry of this compound influence its reactivity in multi-step syntheses?

Methodological Answer: The DL vs. L-configuration impacts enantioselective reactions:

- Chiral Catalysts : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to differentiate enantiomers. For example, L-configurations may favor specific β-sheet interactions in peptide coupling .

- HPLC Chiral Columns : Analyze enantiomeric excess (ee) using cellulose-based columns. A study on N-acetyl-4-nitro-L-phenylalanine methyl ester showed >98% ee under optimized conditions .

Q. What advanced computational methods predict the behavior of this compound in complex reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in methanol/water mixtures to predict ester hydrolysis rates.

- QSPR Models : Quantitative Structure-Property Relationship models correlate substituent effects (e.g., nitro groups) with reaction thermodynamics .

- NIST Data Integration : Leverage NIST Chemistry WebBook data (e.g., bond dissociation energies) to refine reaction mechanisms .

Data Contradiction Analysis

Example Issue : Conflicting reports on ester stability under basic conditions.

Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.